![molecular formula C11H11NO6 B074460 2-[Bis(carboxymethyl)amino]benzoic acid CAS No. 1147-65-5](/img/structure/B74460.png)

2-[Bis(carboxymethyl)amino]benzoic acid

Descripción general

Descripción

Synthesis Analysis

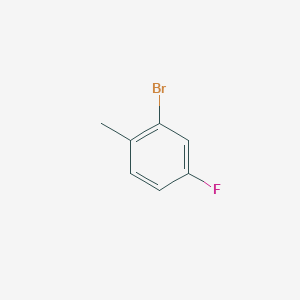

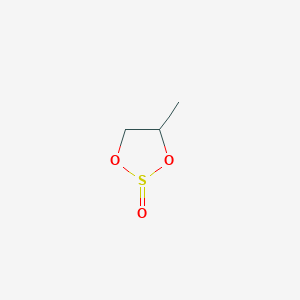

The synthesis of related bis(amino)benzoic acid derivatives often involves multistep organic reactions, starting from readily available materials. For example, 3,5-bis(aminomethyl)benzoic acid was synthesized through a process involving bromination, azidonation, and reduction, starting from cheap 3,5-dimethylbenzoic acid. This method is noted for its simplicity and cost-effectiveness, making it suitable for commercial applications (G. Yong, 2010).

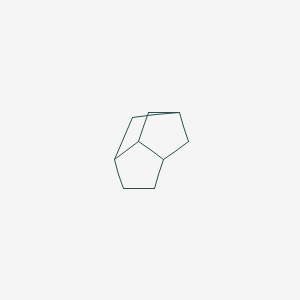

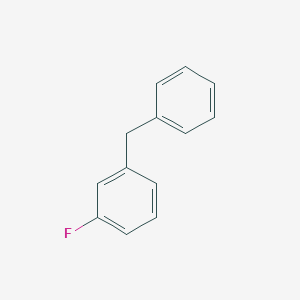

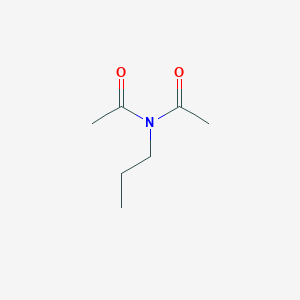

Molecular Structure Analysis

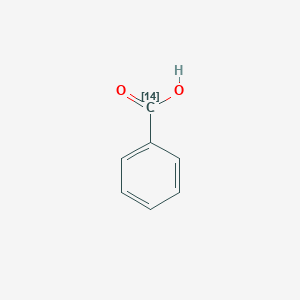

The molecular structure of bis(amino)benzoic acid derivatives is characterized using techniques such as IR spectroscopy, NMR, and elemental analysis. These compounds typically exhibit strong intermolecular interactions, including hydrogen bonding, which can influence their assembly into supramolecular structures. For instance, network formation studies involving bis(2-benzimidazylmethyl)amine and carboxylic acids, including benzoic acid derivatives, reveal the significant role of strong and weak intermolecular interactions in the formation of complex supramolecular architectures (B. Ji et al., 2011).

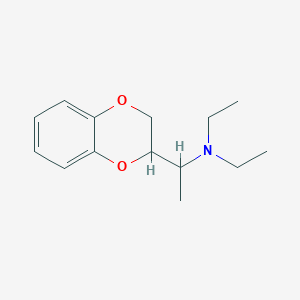

Chemical Reactions and Properties

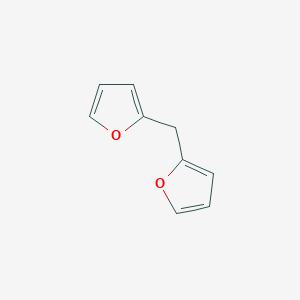

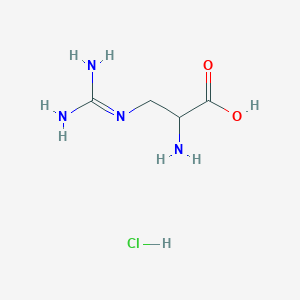

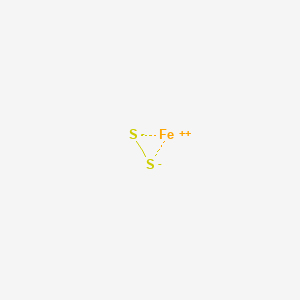

Bis(amino)benzoic acid derivatives participate in various chemical reactions, serving as ligands in metal coordination or as monomers in polymerization. Their functional groups, particularly the amino and carboxylic acid moieties, allow for the formation of coordination complexes with metals or the synthesis of polymeric materials with specific properties. For example, the reaction between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid highlights the potential of these compounds in facilitating amidation reactions (Ke Wang et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

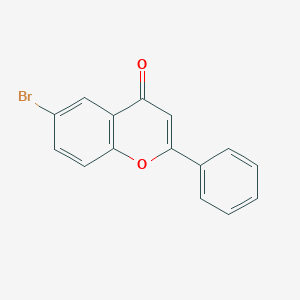

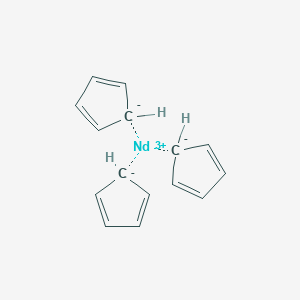

The development and synthesis of new compounds using derivatives of benzoic acid, such as 2-[Bis(carboxymethyl)amino]benzoic acid, have been explored for various scientific applications. For instance, lanthanide-based coordination polymers assembled from derivatives of benzoic acid have been synthesized to study their crystal structures and photophysical properties. These compounds demonstrate potential applications in material science due to their interesting luminescence efficiencies and structural characteristics (Sivakumar et al., 2011).

Photophysical Studies

Another facet of research involves examining the photophysical properties of compounds derived from benzoic acid. These studies are crucial for applications in optoelectronics and sensing technologies. For example, the synthesis and characterization of hyperbranched polyesters incorporating benzoic acid derivatives have been reported, highlighting their potential in creating new materials with unique optical and electrochemical properties (Blencowe et al., 2003).

Fluorescent Sensing

Benzoic acid derivatives are also utilized in the development of fluorescent probes for sensitive detection in biological and environmental samples. The construction of metal-organic frameworks (MOFs) using benzoic acid derivatives for the sensitive detection of amino acids like L-tryptophan demonstrates the versatility of these compounds in sensing applications. This research indicates the potential of benzoic acid derivatives in analytical chemistry and diagnostics (Li et al., 2021).

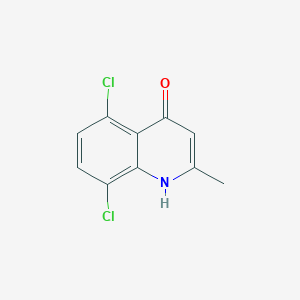

Anti-Leishmanial and Anti-Fungal Activities

The exploration of the bioactive potential of benzoic acid derivatives has led to the discovery of compounds with significant anti-leishmanial and anti-fungal effects. Research into the ring opening of phthalic anhydride derivatives, including 2-[Bis(carboxymethyl)amino]benzoic acid, has yielded compounds that exhibit promising anti-leishmanial and anti-fungal activities, highlighting their potential in pharmaceutical applications (Khan et al., 2011).

Propiedades

IUPAC Name |

2-[bis(carboxymethyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-4-2-1-3-7(8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEUZCGOPYSHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332636 | |

| Record name | 2-[bis(carboxymethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis(carboxymethyl)amino]benzoic acid | |

CAS RN |

1147-65-5 | |

| Record name | 2-[Bis(carboxymethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[bis(carboxymethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CARBOXYPHENYLIMINODIACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.